Deschloro ticlopidine CAS number 55142-78-4
Deschloro ticlopidine CAS number 55142-78-4
An In-Depth Technical Guide to Deschloro ticlopidine (CAS No. 55142-78-4): Synthesis, Characterization, and Analytical Control
Foreword
As a Senior Application Scientist, my focus extends beyond mere data points to the underlying scientific principles that govern them. This guide addresses Deschloro ticlopidine, a molecule of significant interest not as a therapeutic agent itself, but as a critical process-related impurity of the antiplatelet drug, Ticlopidine.[1][2] Understanding the lifecycle of such an impurity—from its synthesis and chemical properties to its analytical detection and control—is paramount for ensuring the safety and efficacy of the final pharmaceutical product. This document is structured to provide researchers, process chemists, and quality control analysts with a comprehensive technical resource, blending established data with field-proven insights into its practical management.
Introduction to Deschloro ticlopidine
Deschloro ticlopidine, systematically named 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is the direct structural analog of Ticlopidine, lacking the ortho-chloro substituent on the benzyl moiety.[1] Its primary relevance in the pharmaceutical industry stems from its designation as "Ticlopidine Impurity D" in the European Pharmacopoeia (EP).[1][2] Ticlopidine is a thienopyridine-class antiplatelet agent that functions as an irreversible P2Y12 receptor antagonist, historically used to prevent thrombotic events.[3][4][5] As a prodrug, Ticlopidine requires hepatic metabolism to exert its therapeutic effect.[4][6] The presence of impurities like Deschloro ticlopidine in the active pharmaceutical ingredient (API) can arise from the synthetic process and must be rigorously controlled to meet regulatory standards. This guide provides the foundational knowledge required for its synthesis as a reference standard and its subsequent analytical characterization.
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is the bedrock of all subsequent development and analytical work. Deschloro ticlopidine is an achiral molecule.[2] Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 55142-78-4 | [1] |
| Molecular Formula | C₁₄H₁₅NS | [1][2] |
| Molecular Weight | 229.34 g/mol | [1][2] |
| IUPAC Name | 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | [1] |
| SMILES | C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | [1] |
| InChIKey | GUPPGBJHJWFJCP-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 229.09252066 Da | [1] |
| Topological Polar Surface Area | 31.5 Ų | [1] |
Synthesis and Purification
The controlled synthesis of Deschloro ticlopidine is essential for its use as a qualified analytical reference standard. The most direct synthetic route mirrors the final step in the synthesis of Ticlopidine itself, involving an N-alkylation of the core heterocyclic structure.[7] The causality here is straightforward: Ticlopidine synthesis utilizes 2-chlorobenzyl chloride. If the benzyl chloride starting material is contaminated with unchlorinated benzyl chloride, or if a non-chlorinated variant is used, Deschloro ticlopidine is formed as a process-related impurity.
Proposed Synthetic Pathway
The synthesis involves the nucleophilic substitution reaction between the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and benzyl chloride. A non-nucleophilic base is typically used to scavenge the HCl generated during the reaction, driving it to completion.
Caption: Proposed N-alkylation synthesis route for Deschloro ticlopidine.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is designed to be a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the analytical methods described in Section 4.0.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq) as the base. The choice of an anhydrous solvent and a solid base prevents unwanted hydrolysis of the benzyl chloride and simplifies the work-up.
-
Reagent Addition: Dissolve benzyl chloride (1.1 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amine spot is no longer visible.
-
Work-up: Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The choice of chromatography is critical for removing unreacted benzyl chloride and any potential side products.
-
Isolation and Characterization: Combine the pure fractions (as identified by TLC), and evaporate the solvent under reduced pressure to yield Deschloro ticlopidine as a solid or viscous oil. Confirm the structure and purity using NMR, MS, and HPLC as detailed below.
Analytical Characterization and Control Strategy
As a designated pharmacopoeial impurity, robust analytical methods are required for the detection and quantification of Deschloro ticlopidine in Ticlopidine API and finished drug products.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for impurity profiling. The method must be capable of resolving Deschloro ticlopidine from the Ticlopidine main peak and other known impurities. The causality for selecting RP-HPLC lies in its ability to separate compounds based on hydrophobicity; Deschloro ticlopidine, being less polar than potential oxidized degradation products, will have a distinct retention time.
Caption: General workflow for HPLC impurity analysis.
Protocol: RP-HPLC Method for Ticlopidine and Impurities
This protocol is adapted from validated methods for Ticlopidine hydrochloride and is suitable for detecting Deschloro ticlopidine.[8][9]
-
Column: Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.[8]
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.[8]
-
Mobile Phase B: Methanol.
-
Gradient: A time-based gradient can be optimized to ensure separation, but an isocratic method may also be suitable. For example, an 80:20 (v/v) ratio of Methanol to Ammonium Acetate buffer has been reported for Ticlopidine analysis.[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm via Photo-Diode Array (PDA) detector.[8] A PDA detector is chosen for its ability to confirm peak purity and identity by comparing UV spectra against a reference standard.
-
Injection Volume: 4.0 µL.[8]
-
System Suitability: The system must be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[9] Deschloro ticlopidine should be well-resolved from the Ticlopidine peak (Resolution > 2.0).
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for unequivocal identification.
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for nitrogen-containing basic compounds like Deschloro ticlopidine.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.1. This corresponds to the monoisotopic mass (229.09) plus the mass of a proton.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation pattern would be expected to show a characteristic loss of the benzyl group or cleavage within the thienopyridine ring system, providing a structural fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural elucidation.[10] For Deschloro ticlopidine, the ¹H and ¹³C NMR spectra will be similar to Ticlopidine but with one critical difference in the aromatic region.
-
¹H NMR: The spectrum of Deschloro ticlopidine will show a multiplet integrating to 5 protons in the aromatic region (approx. 7.2-7.4 ppm), corresponding to the monosubstituted phenyl ring. In contrast, the spectrum of Ticlopidine shows a more complex multiplet for the 4 aromatic protons of the ortho-disubstituted chlorophenyl ring. The aliphatic protons of the tetrahydrothienopyridine core will appear as multiplets in the upfield region.
-
¹³C NMR: The ¹³C spectrum will confirm the presence of 14 unique carbon atoms. The key distinction will be in the aromatic region, showing the expected signals for a monosubstituted benzene ring, differing from the pattern of a 1,2-disubstituted (chlorinated) ring in Ticlopidine.
Biological Significance and Regulatory Context
The primary significance of Deschloro ticlopidine is not in its biological activity, which is not well-characterized, but in its status as a process-related impurity.[7] Regulatory bodies like the ICH require that impurities in drug substances above a certain threshold (typically 0.10%) be identified, reported, and qualified.
Caption: Logic diagram for the control of Deschloro ticlopidine as an impurity.
The causality for this rigorous control is rooted in patient safety. Since the pharmacology and toxicology of Deschloro ticlopidine are not established, its presence must be strictly limited to ensure that the observed safety and efficacy profile of the drug product is attributable only to the API, Ticlopidine. Therefore, developing the analytical tools described in this guide is not merely an academic exercise but a regulatory necessity.
Safety and Handling
As a chemical substance, Deschloro ticlopidine should be handled with appropriate care in a laboratory setting.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Deschloro ticlopidine (CAS 55142-78-4) serves as a quintessential example of a critical process-related impurity in a well-established pharmaceutical agent. While devoid of a therapeutic role, its importance to drug development professionals is immense. A thorough understanding of its synthesis allows for the generation of high-purity reference material. This, in turn, enables the development and validation of robust analytical methods (HPLC, LC-MS) essential for its control in the Ticlopidine API. This technical guide provides the necessary framework—from synthesis protocols to analytical strategies—to manage Deschloro ticlopidine effectively, ensuring that final drug products meet the stringent quality and safety standards demanded by regulatory authorities and required for patient well-being.
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